molecular formula C20H16O6 B2767169 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170241-45-9

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2767169
CAS No.: 170241-45-9
M. Wt: 352.342
InChI Key: IVZSEOPVHWEPAH-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that features a benzodioxole moiety and a chromenone structure

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to have antitumor effects , suggesting that the compound may target cancer cells or related pathways.

Mode of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Oprea1_782916 might interact with its targets to induce programmed cell death and halt cell division, thereby inhibiting the growth of cancer cells.

Biochemical Pathways

Based on the observed antitumor effects of similar compounds , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

Similar compounds are known to have high gi absorption , suggesting that Oprea1_782916 might also have good oral bioavailability.

Result of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that Oprea1_782916 might lead to the death of cancer cells and inhibit their proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the initial formation of the benzodioxole moiety, followed by its integration into the chromenone structure. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 2-(benzo[d][1,3]dioxol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one
  • 4-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2H-chromen-2-one

Uniqueness

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is unique due to its specific combination of the benzodioxole and chromenone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-6-ethyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-3-12-6-14-18(8-17(12)26-11(2)21)23-9-15(20(14)22)13-4-5-16-19(7-13)25-10-24-16/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZSEOPVHWEPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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